molecular formula C14H13F3O4 B8658054 2-(6-Hydroxy-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid

2-(6-Hydroxy-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid

Cat. No.: B8658054
M. Wt: 302.24 g/mol
InChI Key: UNSIFNYMSKXZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Hydroxy-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is a useful research compound. Its molecular formula is C14H13F3O4 and its molecular weight is 302.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H13F3O4

Molecular Weight

302.24 g/mol

IUPAC Name

2-[6-hydroxy-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid

InChI

InChI=1S/C14H13F3O4/c15-14(16,17)7-13(6-11(19)20)4-3-8-5-9(18)1-2-10(8)12(13)21/h1-2,5,18H,3-4,6-7H2,(H,19,20)

InChI Key

UNSIFNYMSKXZPB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C2=C1C=C(C=C2)O)(CC(=O)O)CC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aqueous HBr (100 mL) was added to 1D (10 g, 29 mmol), and the reaction mixture was refluxed overnight. The reaction mixture was then brought to room temperature and extracted with ethyl acetate (2×100 mL). The organic layer was dried over sodium sulfate and filtered. The filtrate was removed under reduced pressure to afford crude compound (8 g) as a solid, which was carried on to the next step without further purification. 1H NMR (400 MHz, DMSO-d6): δ 12.4 (s, 1H), 10.4 (s, 1H), 7.76 (d, J=8.0 Hz, 1H), 6.75 (dd, J1=2.4 Hz, J2=8.8 Hz, 1H), 6.64 (d, J=2.4 Hz, 1H), 3.0-2.85 (m, 3H), 2.73 (d, J=16.4 Hz, 1H), 2.7-2.61 (m, 1H), 2.48 (m, 1H), 2.38 (m, 1H), 2.11 (m, 1H). ESI-MS m/z: 301 (M−H)−.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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